Cas no 64732-35-0 ((4-ethylphenyl)methanesulfonamide)

(4-ethylphenyl)methanesulfonamide structure
64732-35-0 structure
Product Name:(4-ethylphenyl)methanesulfonamide
CAS No:64732-35-0
MF:C9H13NO2S
MW:199.27002120018
CID:417582
PubChem ID:61969611
Update Time:2025-04-19

(4-ethylphenyl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanesulfonamide, 4-ethyl-
    • (4-ethylphenyl)methanesulfonamide
    • 64732-35-0
    • EN300-141725
    • 1-(4-ethylphenyl)methanesulfonamide
    • DTXSID20734294
    • Z905070786
    • AKOS011244411
    • OROKGWLRAPYCDG-UHFFFAOYSA-N
    • SCHEMBL4868635
    • Inchi: 1S/C9H13NO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h3-6H,2,7H2,1H3,(H2,10,11,12)
    • InChI Key: OROKGWLRAPYCDG-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC(=CC=1)CC)(N)(=O)=O

Computed Properties

  • Exact Mass: 199.06679
  • Monoisotopic Mass: 199.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 68.5Ų

Experimental Properties

  • PSA: 60.16

(4-ethylphenyl)methanesulfonamide Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 50.00 2022-06-07
TRC
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$ 210.00 2022-06-07
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$ 295.00 2022-06-07
Enamine
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